molecular formula C9H11N3S B2461652 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine CAS No. 1247201-57-5

2-Pyrazol-1-yl-2-thiophen-3-ylethanamine

Cat. No. B2461652
CAS RN: 1247201-57-5
M. Wt: 193.27
InChI Key: NQVJDCMYNBTPHY-UHFFFAOYSA-N
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Description

2-Pyrazol-1-yl-2-thiophen-3-ylethanamine, also known as PTY, is a chemical compound that belongs to the class of pyrazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological studies.

Mechanism Of Action

The mechanism of action of 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine is not fully understood. However, it has been suggested that 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine exerts its pharmacological effects by modulating various signaling pathways in the body. For instance, 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine can exert various biochemical and physiological effects in the body. For instance, 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has been found to enhance the activity of the antioxidant glutathione (GSH) in the body.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine is its broad range of pharmacological activities, which makes it a promising candidate for drug discovery. Moreover, 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine is relatively easy to synthesize and purify, which makes it a cost-effective compound for laboratory experiments. However, one of the limitations of 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine. One of the areas of interest is the development of 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine analogs with improved pharmacological properties. Moreover, further studies are needed to elucidate the mechanism of action of 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine and its potential applications in various diseases. Additionally, the use of 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine involves the reaction of 2-aminothiophene and ethyl 2-bromoacetate in the presence of potassium carbonate and copper powder. The reaction proceeds through a nucleophilic substitution mechanism to yield 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine as a yellow solid. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has also been found to possess antibacterial and antifungal properties. Moreover, 2-Pyrazol-1-yl-2-thiophen-3-ylethanamine has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2-pyrazol-1-yl-2-thiophen-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c10-6-9(8-2-5-13-7-8)12-4-1-3-11-12/h1-5,7,9H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVJDCMYNBTPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CN)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine

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